molecular formula C12H19N3O6 B14550593 Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline CAS No. 62147-19-7

Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline

Cat. No.: B14550593
CAS No.: 62147-19-7
M. Wt: 301.30 g/mol
InChI Key: YEPQGFVDVYUMCA-VEVYYDQMSA-N
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Description

Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline is a tripeptide compound with the molecular formula C₇H₁₂N₂O₄ It is composed of glycine, 4-hydroxy-L-proline, and 3-hydroxy-L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline typically involves the stepwise coupling of the amino acids glycine, 4-hydroxy-L-proline, and 3-hydroxy-L-proline. The process begins with the protection of the amino and hydroxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl groups.

The coupling reactions are usually carried out using reagents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of one amino acid, allowing it to react with the amino group of the next amino acid in the sequence. The final deprotection step removes the protecting groups, yielding the desired tripeptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used for oxidation reactions.

    Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing various cellular processes. For example, it may enhance collagen synthesis by interacting with collagen-producing cells, promoting tissue repair and wound healing .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-proline: A dipeptide composed of glycine and L-proline.

    Glycyl-L-hydroxyproline: A dipeptide composed of glycine and L-hydroxyproline.

    Prolyl-hydroxyproline: A dipeptide composed of L-proline and L-hydroxyproline.

Uniqueness

Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline is unique due to its specific combination of amino acids and hydroxyl groups, which confer distinct structural and functional properties.

Properties

CAS No.

62147-19-7

Molecular Formula

C12H19N3O6

Molecular Weight

301.30 g/mol

IUPAC Name

(2S,3S)-1-[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O6/c13-4-9(18)15-5-6(16)3-7(15)11(19)14-2-1-8(17)10(14)12(20)21/h6-8,10,16-17H,1-5,13H2,(H,20,21)/t6-,7+,8+,10+/m1/s1

InChI Key

YEPQGFVDVYUMCA-VEVYYDQMSA-N

Isomeric SMILES

C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)[C@@H]2C[C@H](CN2C(=O)CN)O

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)C2CC(CN2C(=O)CN)O

Origin of Product

United States

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